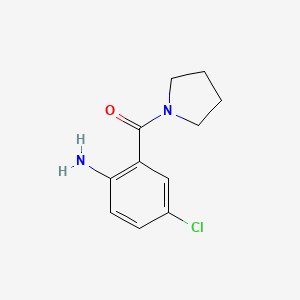![molecular formula C14H11NO5 B1355901 4-[(3-Nitrophenoxy)methyl]benzoic acid CAS No. 87740-04-3](/img/structure/B1355901.png)
4-[(3-Nitrophenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Nitrophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H11NO5 It is characterized by the presence of a benzoic acid moiety substituted with a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitrophenoxy)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-(Chloromethyl)benzoic acid+3-NitrophenolK2CO3,DMF,Reflux4-[(3-Nitrophenoxy)methyl]benzoic acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Reduction of Nitro Group: 4-[(3-Aminophenoxy)methyl]benzoic acid.
Reduction of Carboxylic Acid Group: 4-[(3-Nitrophenoxy)methyl]benzyl alcohol.
Aplicaciones Científicas De Investigación
4-[(3-Nitrophenoxy)methyl]benzoic acid is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Employed in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(3-Nitrophenoxy)methyl]benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparación Con Compuestos Similares
- 4-[(3-Aminophenoxy)methyl]benzoic acid
- 4-[(3-Methoxyphenoxy)methyl]benzoic acid
- 4-[(3-Chlorophenoxy)methyl]benzoic acid
Comparison: 4-[(3-Nitrophenoxy)methyl]benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its amino, methoxy, and chloro analogs, the nitro derivative is more electron-withdrawing, affecting its reactivity in substitution and reduction reactions.
Propiedades
IUPAC Name |
4-[(3-nitrophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-6-4-10(5-7-11)9-20-13-3-1-2-12(8-13)15(18)19/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJFTAAAXUKNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588475 |
Source


|
| Record name | 4-[(3-Nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87740-04-3 |
Source


|
| Record name | 4-[(3-Nitrophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-methoxyphenyl)methyl]azetidine](/img/structure/B1355867.png)



